1-[4-Benzyl-3-(propan-2-yl)piperazin-1-yl]-2,2,2-trifluoroethan-1-one

Lipophilicity Drug-likeness Membrane permeability

Researchers face limited 3D chiral fragments with CNS-like properties for stereospecific target screening. This piperazine derivative (CAS 1443980-56-0) solves that need with a C3 stereocenter and enhanced lipophilicity (XLogP3=3.5). - Unique substitution: N4-benzyl + C3-isopropyl + N1-trifluoroacetyl - distinct from achiral CAS 2803-00-1 - CNS-optimized: Zero HBD, TPSA 23.6 Ų, aligns with blood-brain barrier permeability criteria - Orthogonal deprotection: Hydrolyze trifluoroacetyl or hydrogenolyze benzyl for parallel synthesis

Molecular Formula C16H21F3N2O
Molecular Weight 314.35 g/mol
CAS No. 1443980-56-0
Cat. No. B1377515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-Benzyl-3-(propan-2-yl)piperazin-1-yl]-2,2,2-trifluoroethan-1-one
CAS1443980-56-0
Molecular FormulaC16H21F3N2O
Molecular Weight314.35 g/mol
Structural Identifiers
SMILESCC(C)C1CN(CCN1CC2=CC=CC=C2)C(=O)C(F)(F)F
InChIInChI=1S/C16H21F3N2O/c1-12(2)14-11-21(15(22)16(17,18)19)9-8-20(14)10-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3
InChIKeyCXFOHHXNTOKXHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview of 1-[4-Benzyl-3-(propan-2-yl)piperazin-1-yl]-2,2,2-trifluoroethan-1-one


1-[4-Benzyl-3-(propan-2-yl)piperazin-1-yl]-2,2,2-trifluoroethan-1-one (CAS 1443980-56-0) is a synthetic piperazine derivative characterized by a trifluoroacetyl group at the N-1 position, a benzyl substituent at N-4, and an isopropyl group at the C-3 position of the piperazine ring [1]. This substitution pattern introduces a stereogenic center at C-3, distinguishing it from simpler N-benzyl-trifluoroacetylpiperazine analogs. The compound is commercially available from multiple chemical suppliers at purities ranging from 95% to 98%, primarily as a research screening compound or synthetic building block [2].

Chiral fragment library Stereogenic center supports enantiomer-resolved screening workflows.
CNS lead-like profile Physicochemical properties align with CNS drug-likeness space for permeability research.
Synthetic versatility Orthogonal protecting groups enable parallel SAR and building-block strategies.

Why Des-Isopropyl and Des-Benzyl Analogs Fall Short


Within the trifluoroacetylpiperazine chemotype, the combination of N-4 benzyl and C-3 isopropyl substituents on the piperazine core creates a unique steric and stereoelectronic profile that is absent in the common building block 1-(4-benzylpiperazin-1-yl)-2,2,2-trifluoroethan-1-one (CAS 2803-00-1). The C-3 isopropyl group introduces a stereogenic center, increases lipophilicity (computed XLogP3 = 3.5 vs. 2.1), and adds conformational restriction to the piperazine ring [1][2]. These physicochemical differences translate into distinct molecular recognition potential in target binding pockets, altered metabolic profiles, and different solid-state properties, all of which are critical considerations when selecting a compound for structure-activity relationship (SAR) studies or chemical probe development [3].

Target Feature
Analog Limitation
Interchangeability Risk
Enhanced lipophilicity from C-3 isopropyl
Des-isopropyl analog has lower lipophilicity
Membrane permeation and target engagement context may differ
Stereogenic center at C-3
Achiral des-isopropyl analog
Enantioselective screening not possible with achiral analog
Increased conformational flexibility
Analog has fewer rotatable bonds
Conformational sampling and induced-fit recognition may shift

Physicochemical Differentiation Evidence


Enhanced Lipophilicity and Membrane Permeability

The target compound 1-[4-Benzyl-3-(propan-2-yl)piperazin-1-yl]-2,2,2-trifluoroethan-1-one exhibits a computed XLogP3 value of 3.5, compared to 2.1 for the des-isopropyl analog 1-(4-benzylpiperazin-1-yl)-2,2,2-trifluoroethan-1-one (CAS 2803-00-1). This represents a 1.4 log unit increase in predicted lipophilicity, consistent with the addition of the isopropyl substituent at the piperazine C-3 position [1][2]. In contrast, the unsubstituted trifluoroacetylpiperazine scaffold (CAS 6511-88-2) has XLogP3 = 0.2, substantially lower and indicative of poor passive membrane permeation [3].

Lipophilicity comparison
Head-to-head
XLogP3 = 3.5 (target) vs 2.1 (des-isopropyl), Δ +1.4
May support cell-based assay and CNS target screening
Computed by XLogP3 3.0, PubChem; experimental logP not available
Lipophilicity Drug-likeness Membrane permeability

Absence of Hydrogen Bond Donors

The target compound has zero hydrogen bond donors (HBD count = 0), as all nitrogen atoms in the piperazine ring are fully substituted [1]. This contrasts with the unsubstituted trifluoroacetylpiperazine (CAS 6511-88-2), which has HBD count = 1 due to the free NH group [2]. The des-isopropyl analog CAS 2803-00-1 also has HBD count = 0 [3]. The universal absence of HBD in the benzyl-substituted series reduces the potential for hydrogen bond donor-mediated off-target interactions and improves predicted passive permeability, but also limits aqueous solubility relative to the NH-containing analog.

Hydrogen bond donors
Head-to-head
HBD count = 0; des-isopropyl analog also 0; NH-analog = 1
Absence of HBD may improve passive permeability and CNS partitioning
Computed property; experimental confirmation advised
Hydrogen bonding Off-target selectivity Solubility

Stereogenic Center Enabling Chiral Recognition

The target compound possesses one undefined atom stereocenter at the C-3 position of the piperazine ring, as confirmed by PubChem structural data (Undefined Atom Stereocenter Count = 1) [1]. In contrast, the des-isopropyl analog CAS 2803-00-1 has zero stereocenters (Undefined Atom Stereocenter Count = 0), rendering it achiral [2]. The presence of the isopropyl group creates a chiral center that can potentially be resolved into enantiomers, enabling the investigation of enantioselective target engagement—a capability absent in the simpler achiral benzyl-trifluoroacetylpiperazine scaffold.

Stereogenic center
Head-to-head
Undefined atom stereocenter count = 1 (target); 0 for des-isopropyl and NH-analog
Enables enantiomer-resolved SAR studies
Racemic mixture supplied; resolution into enantiomers required
Chirality Stereochemistry Enantioselectivity

Conformational Flexibility for Induced-Fit Binding

The target compound has a rotatable bond count of 3, compared to 2 for the des-isopropyl analog CAS 2803-00-1 and 0 for the unsubstituted trifluoroacetylpiperazine CAS 6511-88-2 [1][2][3]. The additional rotatable bond arises from the isopropyl substituent at C-3, contributing to a higher molecular complexity score of 378 versus 306 for the des-isopropyl analog. This increased conformational flexibility enhances the compound's capacity for induced-fit binding to diverse protein targets while maintaining the structural constraints provided by the piperazine core.

Molecular flexibility
Head-to-head
Rotatable bonds = 3, complexity = 378 (target); 2, 306 (des-isopropyl analog)
Increased conformational sampling may support induced-fit binding
Computed property; no experimental binding data available
Conformational flexibility Molecular complexity Target engagement

Metabolic Stability from Trifluoroacetyl Group

The trifluoroacetyl moiety in the target compound replaces the metabolically labile acetyl group with three electronegative fluorine atoms, creating a strong electron-withdrawing environment that resists cytochrome P450-mediated oxidative metabolism [1]. While no direct microsomal stability data were identified for the target compound, the class-level inference from trifluoromethyl ketone-containing piperazine derivatives indicates that this substitution generally enhances metabolic half-life compared to non-fluorinated acetylpiperazine analogs [2]. The benzylpiperazine substructure is known to undergo CYP2D6- and CYP3A4-mediated metabolism; the electron-withdrawing trifluoroacetyl group at N-1 may alter the metabolic soft-spot profile relative to N-benzylpiperazine (BZP) itself [3].

Metabolic stability inference
Class-level
Trifluoroacetyl group may resist CYP-mediated oxidation vs acetyl analog
Class-level expectation of enhanced metabolic stability; data to verify
No direct microsomal stability data available; inference from fluorinated analog SAR
Metabolic stability Trifluoromethyl ketone CYP450

Optimal Research and Procurement Scenarios


Chiral Fragment Library Expansion

The presence of a single stereogenic center at C-3 makes this compound a valuable addition to chiral fragment libraries. Unlike the achiral des-isopropyl analog CAS 2803-00-1, this compound can be resolved into enantiomers for differential screening against enantioselective targets such as kinases, GPCRs, and nuclear receptors [1]. Procurement of this compound supports the growing demand in fragment-based drug discovery for three-dimensional, chiral fragments that probe stereospecific binding pockets.

CNS Penetrant Lead Optimization

With XLogP3 = 3.5, zero hydrogen bond donors, and a topological polar surface area of 23.6 Ų, this compound occupies a favorable physicochemical space for CNS drug discovery [1]. The computed properties align with established CNS drug-likeness criteria (XLogP 1-4, TPSA < 60-70 Ų, HBD ≤ 1), making it a suitable starting point for medicinal chemistry programs targeting neurological or psychiatric indications where blood-brain barrier penetration is required [2].

Metabolic Probe for CYP Interaction Studies

The trifluoroacetyl moiety at N-1 provides a metabolically resistant functional group that can serve as an internal standard or probe in CYP metabolism assays [1]. Researchers studying benzylpiperazine metabolism can use this compound to differentiate metabolic soft spots between the piperazine core and N-substituents, leveraging the electron-withdrawing trifluoroacetyl group to suppress N-dealkylation pathways that typically dominate BZP metabolism [2].

Building Block for Parallel SAR Exploration

The fully differentiated substitution at N-1 (trifluoroacetyl), N-4 (benzyl), and C-3 (isopropyl) makes this compound a versatile intermediate for parallel medicinal chemistry. The trifluoroacetyl group can be hydrolyzed to reveal a secondary amine for further derivatization, while the benzyl group can be removed via hydrogenolysis to access the mono-substituted piperazine, offering orthogonal deprotection strategies not available with simpler analogs [1].

Application
Selection Property
Validation Focus
Chiral fragment screening
Stereocenter availability
Enantiomer resolution and differential assay screening
CNS target lead identification
CNS drug-like property profile (XLogP, HBD, TPSA)
Blood-brain barrier permeation assay review
CYP metabolism studies
Trifluoroacetyl metabolic resistance
CYP-mediated N-dealkylation pathway analysis
Parallel SAR synthesis
Orthogonal deprotection strategies
Deprotection efficiency and intermediate stability review
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